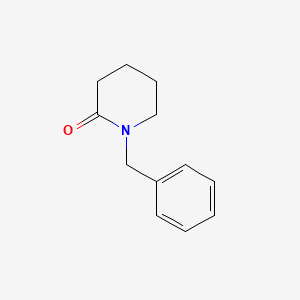

1-Benzylpiperidin-2-one

Cat. No. B1276267

Key on ui cas rn:

4783-65-7

M. Wt: 189.25 g/mol

InChI Key: MLEGMEBCXGDFQT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06573387B1

Procedure details

General experimental procedure for the preparation of 300 FIG. 10, Scheme D: Reaction conditions: (a) 1. NaH, THF, 0° C. to RT; 2. RCl; (b) 1. LDA, THF, −78° C.; 2. PhSeCl, HMPA, THF, −78° C. to RT; (c) MCPBA, CH2Cl2, 0° C. to RT. Typical experimental procedure for the preparation of 5-described for the case in which n=2 and R=Bn: Sodium hydride dispersion in oil (60%, 2.08 g, 52.0 mmol) was washed with anhydrous hexane (3×10 mL) under argon atmosphere, resuspended in dry THF (50 mL), and cooled to 0° C. A solution of d-valerolactam (97%, 4.65 g, 45.5 mmol) in dry THF (200 mL) was slowly added to the former suspension. The mixture was stirred at 0° C. for 30 min, and at room tempreature until cessation of hydrogen evolution. Benzyl chloride (5.2 mL, 45.4 mmol) was added dropwise under argon atmosphere, and the new mixture was refluxed until completion of the alkylation was observed on tlc (48 h). The reaction was quenched with H2O (200 mL), the layers were separated, and the aqueous phase was extracted first with Et2O then with CH2Cl2. The combined organic extracts were dried, and the solvent and the remaining. benzyl chloride were evaporated under vaccum to furnish N-benzyl-2-piperidone as a pale oil, which was used without purification. Yield: 69%. To a solution of N-benzyl-2-piperidone (2.0 g, 10.6 mmol) in dry THF (20 mL), cooled at −78° C. and under argon atmosphere, a solution of LDA (1.5 M, 14.84 mL, 22.3 mmol) was added dropwise. After stirring for 10 min, a solution of phenylselenyl chloride (97%, 2.09 g, 10.6 mmol) and HMPA (97%, 2.87 g, 15.9 mmol) in dry THF (20 mL) was slowly added at −78° C. The resulting orange solution was maintained at −78° C. for 20 min and left to reach room temperature. The reaction mixture was poured on H2O and extracted with Et2O. The combined organic extracts were subsequently washed with 10% aqueous NaOH, H2O, 10% aqueous HCl, and brine. The organic phase, dried and evaporated yielded an oil which was flash chromatographed (Et2O) to obtain N-benzyl-3-phenylselenyl-2-piperidone as a transparent brown oil. Yield: 69%. To a solution of N-benzyl-3-phenylselenyl-2-piperidone (2.69 g, 7.82 mmol) in CH2Cl2 (35 mL), cooled at 0° C., a solution of MCPBA (50%, 3.37 g, 9.76 mmol) in CH2Cl2 (40 mL) was slowly added. The mixture was allowed to reach room temperature and was stirred overnight (16 h). The crude reaction mixture was poured on a saturated aqueous NaHCO3 solution, dried and evaporated to yield an oil which was flash chromatographed (9:1 Et2O:MeOH) to yield pure N-benzyl-D3-piperidein-2-one. Yield: 90%.

[Compound]

Name

300

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

d-valerolactam

Quantity

4.65 g

Type

reactant

Reaction Step Two

[Compound]

Name

RCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

oil

Quantity

2.08 g

Type

reactant

Reaction Step Thirteen

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

S(O)(C(F)(F)F)(=O)=O.[H-].[Na+].C([O-])([O-])=O.[K+].[K+].[Li+].CC([N-]C(C)C)C.C1([Se]Cl)C=CC=CC=1.[CH:33]1[CH:38]=[C:37](Cl)[CH:36]=[C:35]([C:40](OO)=O)[CH:34]=1.[CH2:44]1[CH2:50][C:48](=[O:49])[NH:47][CH2:46][CH2:45]1.[H][H].C(Cl)C1C=CC=CC=1>CCCCCC.C1COCC1.C(Cl)Cl.CN(P(N(C)C)(N(C)C)=O)C>[CH2:40]([N:47]1[CH2:46][CH2:45][CH2:44][CH2:50][C:48]1=[O:49])[C:35]1[CH:34]=[CH:33][CH:38]=[CH:37][CH:36]=1 |f:1.2,3.4.5,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

300

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

d-valerolactam

|

|

Quantity

|

4.65 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCNC(=O)C1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

5.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C(F)(F)F)O

|

Step Seven

Step Eight

[Compound]

|

Name

|

RCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Ten

Step Eleven

Step Twelve

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

[Compound]

|

Name

|

oil

|

|

Quantity

|

2.08 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 0° C. for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Typical experimental procedure for the preparation of 5-described for the case in which n=2 and R=Bn

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the new mixture was refluxed until completion of the alkylation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed on tlc (48 h)

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched with H2O (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted first with Et2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined organic extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

benzyl chloride were evaporated under vaccum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1C(CCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |